molecular formula C9H14O3 B8016886 3-Oxocyclooctane-1-carboxylic acid CAS No. 27531-69-7

3-Oxocyclooctane-1-carboxylic acid

Cat. No.: B8016886
CAS No.: 27531-69-7
M. Wt: 170.21 g/mol
InChI Key: BUWUDRMUXVLEJA-UHFFFAOYSA-N
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Description

3-Oxocyclooctane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₄O₃ It is characterized by a cyclooctane ring with a ketone group at the third position and a carboxylic acid group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxocyclooctane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclooctanone using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in the presence of sulfuric acid (H₂SO₄). The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of cyclooctane derivatives. Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) can be used to facilitate the oxidation process, often in the presence of molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Oxocyclooctane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), sulfuric acid (H₂SO₄).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Alcohols (for esterification), amines (for amidation), in the presence of catalysts or activating agents such as dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Carboxylic acids, diketones.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

3-Oxocyclooctane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and carboxylic acids.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-oxocyclooctane-1-carboxylic acid depends on its specific application. In chemical reactions, the ketone and carboxylic acid groups serve as reactive sites for various transformations. The ketone group can undergo nucleophilic addition reactions, while the carboxylic acid group can participate in nucleophilic acyl substitution reactions. These reactions are facilitated by the electronic and steric properties of the cyclooctane ring.

Comparison with Similar Compounds

3-Oxocyclooctane-1-carboxylic acid can be compared with other similar compounds such as:

    Cyclooctanone: Lacks the carboxylic acid group, making it less versatile in terms of chemical reactivity.

    Cyclooctane-1,3-dione: Contains two ketone groups, which can lead to different reactivity patterns compared to this compound.

    Cyclooctane-1-carboxylic acid: Lacks the ketone group, limiting its use in reactions that require a ketone functionality.

The uniqueness of this compound lies in its combination of a ketone and a carboxylic acid group on a cyclooctane ring, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

3-oxocyclooctane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8-5-3-1-2-4-7(6-8)9(11)12/h7H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWUDRMUXVLEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(=O)CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303560
Record name 3-Oxocyclooctanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27531-69-7
Record name 3-Oxocyclooctanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27531-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxocyclooctanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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